molecular formula C21H24O8 B1515362 Nitidanin CAS No. 171674-89-8

Nitidanin

Cat. No. B1515362
M. Wt: 404.4 g/mol
InChI Key: AZTAGXIJLPKJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitidanin is an antimalarial and antiviral compound that can be isolated from the wood of Xanthoxylum nitidun D. C . It shows IC50 values of 21.2 and 18.4 μM for D6 and W2 clones of Plasmodium falciparum, respectively .


Molecular Structure Analysis

Nitidanin has a molecular weight of 404.41 and its molecular formula is C21H24O8 . The structure includes phenylpropanoids and lignans .


Physical And Chemical Properties Analysis

Nitidanin is a powder with a molecular weight of 404.41 and a molecular formula of C21H24O8 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

  • Field : Medical Science, Pulmonology
  • Application : Nintedanib is an oral tyrosine kinase inhibitor used in the treatment of IPF . It is one of the antifibrotic drugs that can reduce the rate of disease progression and extend the life of IPF patients .
  • Method : This drug is administered orally. The study uses data from pivotal studies and experience from everyday clinical practice .
  • Results : The effectiveness and safety of Nintedanib have been demonstrated in clinical practice .

Treatment of Progressive Fibrosing Interstitial Lung Diseases (ILDs)

  • Field : Medical Science, Pulmonology
  • Application : Nintedanib is used in the treatment of progressive fibrosing ILDs . It has been shown to reduce the rate of ILD progression .
  • Method : Subjects with fibrosing ILDs, who had shown progression of ILD within the prior 24 months despite management in clinical practice, were randomized to receive nintedanib or placebo .
  • Results : Nintedanib reduced the rate of decline in forced vital capacity (FVC) over 52 weeks . The adverse event profile of nintedanib was similar between subjects who did and did not use prohibited or restricted therapies at baseline or during treatment with trial drug .

properties

IUPAC Name

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTAGXIJLPKJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 85162038

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
A Kuboki, T Yamamoto, M Taira, T Arishige, S Ohira - Tetrahedron letters, 2007 - Elsevier
Regioselective cycloaddition of o-quinone 4 and protected sinapyl alcohol 2 gave 1,4-benzodioxane 5, which was converted to (±)-nitidanin (6), an antimalarial compound. Two novel …
Number of citations: 30 www.sciencedirect.com
LI Pilkington, J Wagoner, T Kline… - Journal of natural …, 2018 - ACS Publications
… While most modifications of the C-1′ side chain did not significantly alter the cytotoxicity or antiviral activity, eusiderin M and nitidanin, which contain an allylic alcohol side chain, had …
Number of citations: 15 pubs.acs.org
C Ma, HJ Zhang, GT Tan, NV Hung… - Journal of natural …, 2006 - ACS Publications
… The known compounds isolated in this study were identified as nitidanin (4), 12 2α,3β-dihydroxyolean-12-en-28-oic acid (5), 13 2,6-dimethoxy-1-acetonylquinol (6), 14 a mixture of 8-O-4…
Number of citations: 94 pubs.acs.org
T ISHIKAWA, M SEKI, K NISHIGAYA… - Chemical and …, 1995 - jstage.jst.go.jp
… two plausible structures (4 or 43) could be drawn for nitidanin. The … the selection of a correct structure for nitidanin (Fig. l). Irradiation of … we safely assigned the structure of nitidanin as 4. …
Number of citations: 42 www.jstage.jst.go.jp
J Hohmann, D Rédei, P Forgo, P Szabó, TF Freund… - Phytochemistry, 2011 - Elsevier
… Three alkamides and nitidanin diisovalerianate were identified, together with 14 known alkamides and one sesquiterpene from the roots of Echinacea purpurea. Their interaction with G-…
Number of citations: 56 www.sciencedirect.com
B Csupor-Löffler, I Zupkó, J Molnár… - Natural product …, 2014 - journals.sagepub.com
… Since other tested natural products elicited less than 50% growth inhibition at 30 µg/mL, with the exception of nitidanin diisovalerianate (4) against HeLa and zaluzanin C (2) against …
Number of citations: 26 journals.sagepub.com
YK Son, MH Lee, YN Han - Archives of pharmacal research, 2005 - Springer
A new neolignan, named simplidin was isolated from the the n-butanol extract of stem ofFirmiana simplex, together with six known compounds, scopoletin (1), syrigaresinol (2), …
Number of citations: 52 link.springer.com
I Lajter, SP Pan, S Nikles, S Ortmann, A Vasas… - Planta …, 2015 - thieme-connect.com
The present study focused on the investigation of the inhibition of cyclooxygenase-2 and nuclear factor kappa B1 gene expression, nitric oxide production, leukotriene biosynthesis (5-…
Number of citations: 52 www.thieme-connect.com
LI Pilkington, D Barker - European Journal of Organic Chemistry, 2014 - Wiley Online Library
… are often found as racemic mixtures.16,17 Some natural 1,4-benzodioxanes, though, have been found in enantiomerically pure form in nature, including the closely related nitidanin (6)…
AE Al-Snafi - IOSR Journal of Pharmacy, 2020 - researchgate.net
Onopordum acanthium was used traditionally as bactericide, cardiotonic and hemostatic, diuretic, to treat nervousness, as antitumor agents and for the treatment of inflammation of the …
Number of citations: 18 www.researchgate.net

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